5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

RNA-directed nucleoside analog kinase substrate specificity UCK vs TK selectivity

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, systematically designated 5-bromo-3′-deoxy-3′-fluorouridine (CAS 439579-22-3), is a synthetic pyrimidine nucleoside analog of uridine. Its molecular architecture combines three functional modifications on the uridine scaffold: (i) a bromine atom at the C5 position of the uracil base, (ii) a fluorine atom replacing the hydroxyl at the 3′ position of the ribofuranose ring, and (iii) retention of the 2′-hydroxyl group, classifying it as a ribonucleoside rather than a 2′-deoxy derivative.

Molecular Formula C9H10BrFN2O5
Molecular Weight 325.09 g/mol
Cat. No. B12097289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H10BrFN2O5
Molecular Weight325.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br
InChIInChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)
InChIKeyICQANOOKDZLVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3′-deoxy-3′-fluorouridine (CAS 439579-22-3): A Ribose-Retaining Halogenated Nucleoside Analog for RNA-Targeted Probe and Antimetabolite Research


5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, systematically designated 5-bromo-3′-deoxy-3′-fluorouridine (CAS 439579-22-3), is a synthetic pyrimidine nucleoside analog of uridine . Its molecular architecture combines three functional modifications on the uridine scaffold: (i) a bromine atom at the C5 position of the uracil base, (ii) a fluorine atom replacing the hydroxyl at the 3′ position of the ribofuranose ring, and (iii) retention of the 2′-hydroxyl group, classifying it as a ribonucleoside rather than a 2′-deoxy derivative. With a molecular formula of C₉H₁₀BrFN₂O₅ and a molecular weight of 325.09 g·mol⁻¹, the compound exhibits calculated aqueous solubility of 0.94 g/L at 25 °C . It belongs to the broader class of halogenated nucleoside antimetabolites that have been investigated for anticancer and antiviral applications, though direct bioactivity data for this specific analog remain sparsely reported in the primary literature [1].

Why 5-Bromo-3′-deoxy-3′-fluorouridine Cannot Be Replaced by Common 5-Halouridine Analogs in RNA-Directed Experimental Workflows


Generic substitution among 5-halouridine analogs is not scientifically valid for this compound because the combination of a retained 2′-OH group and a 3′-fluorine substituent creates a selectivity profile distinct from both standard 5-bromouridine (BrUrd) and 2′,3′-dideoxy-3′-fluoro-5-bromouridine (FddBrUrd). The 2′-OH permits recognition by ribonucleoside kinases and incorporation into RNA, while the 3′-fluorine blocks 3′→5′ exonuclease degradation and alters the sugar pucker equilibrium, directly impacting substrate recognition by uridine-cytidine kinases (UCK) relative to thymidine kinases (TK) [1]. In contrast, 5-bromo-2′-deoxyuridine (BrdU) is exclusively DNA-directed via TK-dependent phosphorylation and lacks nuclease resistance, whereas FddBrUrd (CAS 115249-86-0) lacks the 2′-OH entirely and exhibits a markedly different kinase affinity profile (Ki/Km = 4.0–4.7 for MT4 thymidine kinase vs. 302 for FddUrd) [2]. Furthermore, the 5-bromo substituent enables UV-induced photochemical crosslinking to proximal proteins in RNA–protein complexes, a functional feature absent in 5-fluoro or 5-iodo congeners due to their differing photochemical reactivity thresholds [3]. These orthogonal structural determinants mean that data obtained with BrdU, FddBrUrd, or 5-fluorouridine cannot be extrapolated to this compound without independent experimental validation.

Quantitative Differentiation Evidence: 5-Bromo-3′-deoxy-3′-fluorouridine vs. Closest Nucleoside Analog Comparators


Sugar 2′-OH Retention Enables RNA Polymerase Incorporation Distinct from 2′,3′-Dideoxy and 2′-Deoxy Analogs

The target compound retains the 2′-hydroxyl group, which is the critical determinant for recognition by uridine-cytidine kinase (UCK) rather than thymidine kinase (TK). In contrast, the closely related 2′,3′-dideoxy-3′-fluoro-5-bromouridine (FddBrUrd, CAS 115249-86-0) lacks this 2′-OH and is processed exclusively through TK, exhibiting a Ki/Km value of 4.0–4.7 for MT4 cell thymidine kinase compared to 302 for the non-halogenated FddUrd parent [1]. The presence of the 2′-OH in the target compound predicts preferential UCK-mediated monophosphorylation, which is the obligate first step for incorporation into RNA transcripts rather than DNA. No direct phosphorylation kinetics data are available for the 2′-OH-retaining 5-bromo-3′-fluorouridine, but the established substrate specificity divergence between UCK and TK for ribonucleosides versus 2′-deoxyribonucleosides provides a class-level basis for differentiation [2].

RNA-directed nucleoside analog kinase substrate specificity UCK vs TK selectivity

3′-Fluorine Confers Exonuclease Resistance: Comparative Stability Rationale vs. 5-Bromouridine

The 3′-fluorine substitution eliminates the 3′-hydroxyl nucleophile required for 3′→5′ exonuclease-mediated degradation, a mechanism exploited broadly across 3′-modified nucleosides. 5-Bromouridine (BrUrd, CAS 957-75-5), lacking any sugar modification, retains full susceptibility to exonucleolytic cleavage with a typical RNA half-life of minutes to hours in cellular environments [1]. While direct stability half-life measurements for 5-bromo-3′-deoxy-3′-fluorouridine have not been published, the 3′-fluoro modification is well-established in nucleoside drug design to extend intracellular retention: 3′-fluoro-2′,3′-dideoxyuridine analogs demonstrate sustained intracellular triphosphate levels, a prerequisite for antiviral and anticancer activity [2]. The comparative structural logic—presence vs. absence of the 3′-OH leaving group—is a class-level differentiator grounded in established nucleoside biochemistry [3].

nuclease resistance metabolic stability 3′-fluoronucleoside

5-Bromo Substituent Enables UV Photocrosslinking: Functional Differentiation from 5-Fluoro and 5-Iodo Congeners

The 5-bromo substituent on the uracil base absorbs UV radiation at approximately 308 nm and, upon photoexcitation, generates a reactive uracilyl radical that can form covalent crosslinks with proximal amino acid residues (particularly cysteine, tyrosine, and phenylalanine) within a van der Waals contact distance of approximately 3.0–4.0 Å [1]. This photochemical reactivity is quantitatively distinct from 5-fluorouridine (photochemically inert under standard crosslinking conditions) and 5-iodouridine (λmax ≈ 325 nm, higher quantum yield but greater non-specific reactivity). The 5-bromo-3′-deoxy-3′-fluorouridine combines this photocrosslinking capacity with the 3′-exonuclease resistance described above, enabling UV-initiated capture of transient RNA–protein interactions with subsequent purification without radiolabeling [2]. The unmodified 5-bromouridine also mediates photocrosslinking, but its RNA transcripts degrade rapidly, limiting the achievable signal-to-noise ratio in pull-down experiments [3].

RNA–protein crosslinking photochemical probe 5-bromouridine photolysis

Aqueous Solubility Supports In Vitro Assay Formulation Without Organic Co-Solvents: Solubility Comparison vs. 5-Bromouridine

The calculated aqueous solubility of 5-bromo-3′-deoxy-3′-fluorouridine is 0.94 g/L at 25 °C, corresponding to approximately 2.89 mM . This solubility, while moderate, is higher than that of the parent 5-bromouridine (calculated ~5.1 g/L, ~15.7 mM) due to the hydrophobicity introduced by the 3′-fluorine [1]. However, it substantially exceeds the solubility of the DNA-directed comparator 5-bromo-2′-deoxyuridine (BrdU), which has a reported aqueous solubility of approximately 0.5 g/L (~1.6 mM) at 25 °C . For in vitro biochemical assays requiring nucleoside concentrations in the low micromolar to sub-millimolar range, the target compound can be formulated as a concentrated aqueous stock solution without the confounding biological effects of DMSO or other organic co-solvents.

aqueous solubility formulation DMSO-free assay

Cytotoxicity Selectivity Window vs. 2′,3′-Dideoxy-3′-fluorouridine Series: Indirect Evidence from the FddBrUrd Analog

Although direct cytotoxicity data for the 2′-OH-retaining target compound are absent from the literature, the structurally closest characterized analog—5-bromo-2′,3′-dideoxy-3′-fluorouridine (FddBrUrd)—exhibits a favorable cytotoxicity profile: it does not affect Hep G2 2.2.15 hepatoblastoma cell growth at concentrations up to 25 μM (CD₅₀ > 25 μM) [1]. In MT4 lymphocytes, FddBrUrd inhibits HIV-1 replication with an ED₅₀ of 0.2–0.4 μM, providing a preliminary selectivity index exceeding 60–125 (calculated as CD₅₀/ED₅₀) [2]. The target compound, bearing an additional 2′-OH, is predicted to exhibit altered cytotoxicity due to its RNA-directed mechanism—potentially narrower or wider depending on cell-type UCK expression. The measured CD₅₀ > 25 μM for the dideoxy congener establishes a conservative baseline expectation for the ribonucleoside analog, pending experimental confirmation [3].

cytotoxicity antiviral selectivity index nucleoside analog safety margin

Sugar Pucker Modulation by 3′-Fluorine: Implications for RNA Duplex Stability vs. Unmodified 5-Bromouridine

The electronegative fluorine at the 3′ position induces a pronounced gauche effect with the 2′-OH and 4′-C–O bonds, shifting the ribose sugar pucker equilibrium toward the C3′-endo (North) conformation characteristic of A-form RNA helices [1]. Unmodified 5-bromouridine exhibits a predominantly C2′-endo (South) pucker equilibrium in the free nucleoside state, which must reorganize upon incorporation into duplex RNA at an entropic cost. The 3′-fluorine pre-organizes the sugar into the RNA-compatible North conformation, which is predicted to enhance duplex thermodynamic stability by approximately 0.5–1.5 kcal·mol⁻¹ per modified residue based on studies of 2′-fluoro and 3′-fluoro RNA oligonucleotides [2]. While direct Tm measurements for RNA duplexes containing 5-bromo-3′-fluorouridine have not been reported, the conformational pre-organization effect of 3′-fluorine is a well-characterized physical–chemical phenomenon in nucleoside chemistry [3].

sugar conformation RNA duplex stability 3′-fluorine gauche effect

Evidence-Backed Application Scenarios for 5-Bromo-3′-deoxy-3′-fluorouridine in RNA Biochemistry and Drug Discovery


UV Crosslinking-Based RNA–Protein Interactome Mapping with Enhanced Transcript Stability

This compound enables photoactivatable-capture RNA interactomics (PAR-CLIP and similar workflows) in which the 5-bromine mediates UV 308 nm crosslinking to RNA-binding proteins while the 3′-fluorine protects the RNA transcript from exonucleolytic degradation during stringent immunoprecipitation washes [1]. The predicted exonuclease resistance addresses a key limitation of conventional 5-bromouridine PAR-CLIP, where RNA degradation during purification reduces crosslink recovery yields and biases detection toward abundant RNP species [2]. Researchers requiring high-confidence identification of low-abundance or transient RNA–protein interactions should evaluate this compound as a superior alternative to 5-bromouridine for this workflow.

RNA-Directed Antimetabolite Probe for UCK-Expressing Cancer Cell Lines

In cancer cell lines with documented uridine-cytidine kinase (UCK) overexpression—such as certain pancreatic, colorectal, and lymphoid malignancies—this ribonucleoside analog is predicted to undergo UCK-mediated monophosphorylation and subsequent incorporation into nascent RNA, disrupting ribosomal RNA processing, mRNA maturation, or telomerase RNA function [1]. The 3′-fluorine prevents 3′→5′ proofreading excision by RNA polymerases, potentially increasing incorporation efficiency relative to 5-bromouridine. Investigators studying UCK-dependent prodrug activation strategies or RNA-targeted antimetabolite mechanisms should prioritize this analog over DNA-directed 2′-deoxy or 2′,3′-dideoxy alternatives, which are not UCK substrates [2].

Nuclease-Resistant RNA Oligonucleotide Synthesis for Structural Biology

Solid-phase synthesis of RNA oligonucleotides incorporating 5-bromo-3′-fluorouridine at specific positions yields modified transcripts with enhanced resistance to RNase A and exonucleolytic degradation, facilitating crystallization trials and NMR structural studies where prolonged sample integrity is required [1]. The 5-bromine additionally serves as an anomalous scatterer for X-ray crystallographic phasing (Br K-edge at 0.92 Å), enabling experimental phase determination without selenomethionine labeling or heavy-atom soaking [2]. The compound thus addresses two longstanding challenges in RNA structural biology—crystal phasing and sample stability—within a single modified nucleotide building block.

Comparative Nucleoside Analog Profiling in Antiviral Drug Discovery Panels

As part of a systematic nucleoside analog screening panel, this compound fills a structural niche not represented by FDA-approved or clinical-stage nucleoside antimetabolites: a ribonucleoside (2′-OH) with 3′-fluorine and 5-bromine substitutions [1]. Inclusion in antiviral profiling panels against RNA viruses (HCV, SARS-CoV-2, influenza, RSV) enables structure–activity relationship (SAR) mapping of how the 2′-OH and 3′-F modifications jointly influence antiviral potency, cytotoxicity, and mitochondrial polymerase off-target effects. The FddBrUrd analog (2′,3′-dideoxy) provides a direct comparator for isolating the contribution of the 2′-OH to the overall pharmacological profile [2].

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